2-Bromo-5-methyl-3-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBTFGZRRYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494244 | |
| Record name | 2-Bromo-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-46-4 | |
| Record name | 2-Bromo-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridine Derivatives As Fundamental Chemical Scaffolds
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of immense importance in chemistry. They are found in a variety of biologically active compounds, including vitamins like niacin (vitamin B3), and are key components in many pharmaceutical drugs. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This makes pyridine and its derivatives essential building blocks in the synthesis of complex organic molecules and coordination compounds.
Strategic Importance of Halogenated and Nitrated Pyridines in Synthetic Transformations
The presence of a halogen atom, such as bromine, and a nitro group on the pyridine (B92270) ring significantly enhances its synthetic utility. The bromo substituent can be readily displaced by a variety of nucleophiles or can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further functionalization and the introduction of diverse chemical moieties. This dual functionalization in halogenated and nitrated pyridines offers a powerful tool for the construction of highly substituted and complex pyridine-based structures.
Research Context and Specific Objectives for 2 Bromo 5 Methyl 3 Nitropyridine Studies
Established Synthetic Routes and Mechanistic Considerations
Traditional synthetic strategies for this compound and its analogues rely on well-established reactions such as halogenation, nitration, and functional group interconversions. These methods, while effective, often require careful control of reaction conditions to achieve the desired regioselectivity.
Halogenation and Nitration Approaches to Pyridine Ring Systems
The direct halogenation and nitration of pyridine and its derivatives are fundamental reactions in the synthesis of polysubstituted pyridines. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, the presence of activating or deactivating groups can significantly influence the position of substitution.
For instance, the synthesis of a related compound, 2-amino-5-bromo-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine. In this case, the amino group directs the incoming nitro group to the adjacent 3-position. orgsyn.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures. orgsyn.org Similarly, the nitration of other substituted pyridines often employs nitrating agents like dinitrogen pentoxide or a mixture of nitric acid and acetic anhydride. acs.orgresearchgate.net The choice of nitrating agent and reaction conditions can be crucial for achieving high yields and selectivity. nih.govmasterorganicchemistry.com
Halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS). pipzine-chem.com The regioselectivity of this reaction is also influenced by the existing substituents on the pyridine ring.
Functional Group Interconversions from Substituted Pyridine Precursors
An alternative and often more controlled approach to the synthesis of this compound involves the modification of functional groups on a pre-existing substituted pyridine ring.
A common and efficient route to this compound starts from 2-hydroxy-5-methyl-3-nitropyridine. The hydroxyl group can be converted to a bromine atom using a brominating agent such as phosphorus oxybromide (POBr₃) in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a bromide ion.
Similarly, amino-pyridines can serve as versatile precursors. The amino group can be transformed into a variety of other functional groups, including halogens, through diazotization reactions.
The diazotization of primary aromatic amines, including aminopyridines, is a powerful tool in organic synthesis. accessscience.com This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.orgrsc.org These diazonium salts are highly reactive intermediates and can be readily converted to a wide range of functionalities. acs.org
For the synthesis of bromo-substituted pyridines, the corresponding aminopyridine can be diazotized and then subjected to a Sandmeyer-type reaction using copper(I) bromide. In some cases, direct diazotization-iodination can be achieved using potassium iodide and sodium nitrite in the presence of an acid. organic-chemistry.org
Furthermore, diazonium salts can be converted to alkoxy derivatives. For example, the reaction of 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol yields 5-bromo-2-methoxy-3-nitropyridine. chemicalbook.com This nucleophilic aromatic substitution proceeds readily due to the activating effect of the nitro group.
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the construction of highly substituted pyridines. These strategies often employ transition metal catalysis and focus on achieving high regioselectivity.
Regioselective Functionalization Techniques for Polysubstituted Pyridines
The direct and selective functionalization of C-H bonds in pyridines represents a significant challenge due to the inherent electronic properties of the ring. nih.gov However, recent advancements have led to novel methods for achieving regioselective functionalization.
One approach involves the use of directing groups to guide the introduction of a new substituent to a specific position. For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine derivative can direct a highly regioselective bromine-magnesium exchange reaction to the 3-position. rsc.org
Another innovative strategy is the use of blocking groups. A maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation at the C-4 position of pyridines with excellent selectivity. nih.govchemrxiv.orgchemrxiv.org This allows for the introduction of alkyl groups at a specific site, which can be a valuable step in a multi-step synthesis.
Transition metal-catalyzed cross-coupling reactions are also powerful tools for the synthesis of substituted pyridines. pipzine-chem.com For instance, copper-catalyzed reactions can be used to form C-N bonds, providing a modular approach to highly substituted pyridines. nih.gov Other methods include the use of rongalite as a C1 unit in a Hantzsch-type synthesis to prepare tetrasubstituted pyridines. mdpi.com
These advanced techniques offer greater control and efficiency compared to traditional methods, enabling the synthesis of complex pyridine derivatives with a wide range of functional groups. organic-chemistry.orgub.edursc.orgvanderbilt.eduresearchgate.net
Sustainable Synthetic Pathways for Pyridine Derivatives
The development of sustainable synthetic methods for pyridine derivatives is a significant focus in modern chemistry, driven by the need for environmentally benign processes. researchgate.netnih.gov These green protocols aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional methods. numberanalytics.comacsgcipr.org Key strategies in the sustainable synthesis of pyridines include multicomponent reactions (MCRs), the use of green catalysts, alternative energy sources like microwave and ultrasonic irradiation, and the application of environmentally friendly solvents or solvent-free conditions. researchgate.netnih.gov
One-pot multicomponent reactions are particularly efficient, as they combine several reaction steps into a single procedure, reducing time, energy, and the need for isolating intermediates. nih.govacs.org For instance, a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation in ethanol has been shown to produce pyridine derivatives in excellent yields (82-94%) with significantly shorter reaction times (2-7 minutes) compared to conventional heating methods. nih.govacs.org
The use of renewable feedstocks is another cornerstone of green pyridine synthesis. Glycerol, a byproduct of biodiesel production, has been investigated as a starting material for producing pyridine bases. researchgate.net Catalytic processes can convert glycerol, either directly or via an acrolein intermediate, into pyridines using solid acid catalysts like ZSM-5 zeolites at high temperatures. researchgate.net
Catalysis plays a pivotal role in sustainable synthesis. Transition metal-catalyzed cyclization reactions, using metals like palladium or copper, offer high yields and selectivity. numberanalytics.com Furthermore, biocatalysts are emerging as an environmentally friendly alternative for pyridine synthesis. numberanalytics.com Green oxidants such as O₂ or H₂O₂ are preferred over less atom-efficient reagents for the oxidation of dihydropyridine intermediates to the final aromatic pyridine ring. acsgcipr.org
These green chemistry principles, while often demonstrated for a broad range of pyridine derivatives, provide a foundational framework for developing more sustainable pathways for the synthesis of specific, functionalized pyridines like this compound and its analogues.
Purification and Isolation Techniques for Halogenated Nitropyridines
The purification and isolation of halogenated nitropyridines are critical steps to ensure the final product meets the required standards of purity for subsequent applications. A variety of techniques are employed, ranging from classical methods like recrystallization to advanced chromatographic procedures.
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. youtube.comlibretexts.org The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. libretexts.orgrsc.org For a successful recrystallization, the target compound should be sparingly soluble in the solvent at room temperature but highly soluble at the solvent's boiling point. rsc.org The impure solid is dissolved in a minimal amount of hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution. rsc.orgyoutube.com The purified crystals are then collected by filtration, typically vacuum filtration using a Büchner funnel, washed with a small amount of cold solvent, and dried. libretexts.orgrsc.org
Column Chromatography is a versatile and common method for the purification of organic compounds. For this compound, column chromatography using silica gel as the stationary phase has been specifically mentioned as a suitable purification method. pipzine-chem.com A mixture of petroleum ether and ethyl acetate is used as the mobile phase (eluent), and the separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. pipzine-chem.com Flash chromatography, a variation that uses pressure to speed up the solvent flow, is also frequently used with silica gel for the purification of pyridine derivatives. mdpi.com
High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is often used for both analytical and preparative-scale purification of pyridine derivatives. nih.gov However, challenges can arise with basic compounds like pyridines, where interactions with residual silanol groups on standard C18 silica columns can lead to broad peaks. chromforum.org To overcome this, specialized columns with minimal silanol activity or the use of mobile phase additives like trifluoroacetic acid (TFA) or ion-pairing agents can be employed to achieve sharp, symmetrical peaks. chromforum.org
pH-Zone-Refining Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the separation of pyridine derivatives. nih.gov In this method, a two-phase solvent system is used, and a pH gradient is established. The separation occurs based on the pKa values of the compounds, allowing for the isolation of pyridine derivatives with high purity (over 98%) on a gram scale. nih.gov
The selection of the most appropriate purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the halogenated nitropyridine. Often, a combination of these methods is used to achieve the desired outcome.
Table of Synthetic Methodologies for this compound and Analogues
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Hydroxy-5-methyl-3-nitropyridine | Phosphorus(V) oxybromide (POBr₃), N,N-dimethylformamide (DMF), 0-80 °C, 12 h | This compound | 86% | chemicalbook.com |
| 5-Methylpyridine | 1. Mixed acid (sulfuric acid and nitric acid), 0-10 °C; 2. Brominating agent (details not specified) | This compound | Not specified | pipzine-chem.com |
| 2-Chloro-5-methyl-3-nitropyridine | NaH, Diethyl malonate, THF; then H₂SO₄ (50%) | 5-Bromo-2-methyl-3-nitropyridine | 90% (for the bromo analogue from 2-chloro-5-bromo-3-nitropyridine) | nih.gov |
| 2-Amino-5-bromopyridine | Concentrated H₂SO₄, fuming HNO₃ | 2-Amino-5-bromo-3-nitropyridine | 78.2% | orgsyn.org |
| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide, Methanol, 0 °C to room temp, 19 h | 5-Bromo-2-methoxy-3-nitropyridine | 98% | chemicalbook.com |
Nucleophilic Aromatic Substitution Reactions on the Pyridine Nucleus
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The pyridine nitrogen and the nitro group at the 3-position activate the ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group (C2, C4, and C6). This activation facilitates the displacement of suitable leaving groups.
Displacement of the Bromine Substituent by Various Nucleophiles
The bromine atom at the C2 position is an excellent leaving group and is readily displaced by a range of nucleophiles. The strong electron-withdrawing effect of the adjacent nitro group (at C3) and the inherent electron deficiency of the pyridine ring stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus lowering the activation energy for the substitution. bloomtechz.com
Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiols. For instance, reactions with various primary or secondary amines lead to the formation of the corresponding 2-amino-5-methyl-3-nitropyridine derivatives. Similarly, treatment with alkoxides or phenoxides yields 2-alkoxy/aryloxy-5-methyl-3-nitropyridines, and reactions with thiols or thiolates produce 2-thioether derivatives. These reactions are foundational for building more complex molecules from the this compound scaffold.
Table 1: Examples of Nucleophilic Displacement of Bromine
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(R¹R²-amino)-5-methyl-3-nitropyridine |
| Alcohol (R-OH) | Strong Base (e.g., NaH) to form alkoxide | 2-Alkoxy-5-methyl-3-nitropyridine |
| Thiol (R-SH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(R-thio)-5-methyl-3-nitropyridine |
Reactivity of the Nitro Group towards Nucleophilic Attack
While the bromine atom is a conventional leaving group, the nitro group in certain nitropyridine systems can also be displaced by nucleophiles. Research on related 2-substituted-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov In some cases, the nitro group has been found to be a better leaving group (more nucleofugal) than a halogen substituent at the 5-position. nih.gov This reactivity highlights that under specific conditions, particularly with soft nucleophiles like thiols, direct displacement of the nitro group can be a viable transformation pathway, competing with or even dominating over the displacement of the bromine atom. In some reactions involving amines and halo-nitropyridines, unexpected nitro-group migrations have also been observed, further underscoring the complex reactivity of the nitro group. researchgate.netclockss.org
Electrophilic Aromatic Substitution Reactions and Functionalization
Influence of Existing Substituents on Electrophilic Attack Regioselectivity
Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards attack by electrophiles. vaia.com This effect is most pronounced at the α (C2, C6) and γ (C4) positions.
This deactivation is severely compounded by the presence of the powerful electron-withdrawing nitro group at the C3 position. Nitro groups are strong deactivators and meta-directors. libretexts.org Therefore, the nitro group strongly deactivates its ortho positions (C2, C4) and its para position (C6). Furthermore, under the strongly acidic conditions typically required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. vaia.com This dramatically increases its electron-withdrawing effect, further deactivating the entire ring.
The substituents on this compound exert the following directing effects:
Pyridine Nitrogen : Deactivating, directs incoming electrophiles away from C2, C4, C6.
Nitro Group (C3) : Strongly deactivating, meta-directing (to C5, which is occupied). It deactivates C2, C4, and C6.
Bromo Group (C2) : Deactivating (by induction) but ortho-, para-directing (to C3 and C5, both occupied).
Methyl Group (C5) : Activating, ortho-, para-directing (to C4 and C6).
The only available positions for substitution are C4 and C6. While the methyl group directs towards these positions, its mild activating effect is overwhelmingly counteracted by the potent deactivating effects of the pyridine nitrogen and the nitro group. Consequently, electrophilic aromatic substitution on this compound is generally not a feasible reaction pathway.
Reduction Chemistry of the Nitro Group to Amine Functionality
The reduction of the nitro group to an amine is a common and highly useful transformation. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyridine ring. A variety of methods can be employed for this reduction. masterorganicchemistry.comwikipedia.org
Standard methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide (PtO₂) under a hydrogen atmosphere. commonorganicchemistry.com Another widely used method is reduction with metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is also an effective reagent for this purpose. youtube.com The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation with Pd/C might also cause de-bromination, whereas metal/acid reductions are often more chemoselective for the nitro group.
The resulting 2-bromo-5-methylpyridin-3-amine is a versatile intermediate for further functionalization, such as diazotization reactions or cross-coupling reactions.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Conditions | Product | Notes |
| H₂ / Pd/C | Solvent (e.g., Ethanol, Ethyl Acetate) | 2-Bromo-5-methylpyridin-3-amine | May cause concurrent de-bromination. |
| Fe / HCl or Acetic Acid | Reflux | 2-Bromo-5-methylpyridin-3-amine | A classic, cost-effective method. |
| SnCl₂ / HCl | Solvent (e.g., Ethanol) | 2-Bromo-5-methylpyridin-3-amine | A milder reduction method. |
| Zn / Acetic Acid | Mild conditions | 2-Bromo-5-methylpyridin-3-amine | Provides a mild alternative. commonorganicchemistry.com |
Oxidation Chemistry of the Methyl Group
The methyl group at the C5 position can be oxidized to a carboxylic acid group, yielding 2-bromo-3-nitropyridine-5-carboxylic acid. This transformation requires the use of strong oxidizing agents.
Typical reagents for the oxidation of methyl groups on aromatic rings include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in strong acid, or nitric acid under harsh conditions. google.com More modern methods, such as aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt salts, have also been developed for the oxidation of methylpyridines to pyridinecarboxylic acids. acs.org The resulting carboxylic acid is a valuable synthetic intermediate, allowing for the formation of esters, amides, and other acid derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. In the context of this compound, the bromine atom at the 2-position serves as a versatile handle for a variety of coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 5-position can influence the reactivity of the pyridine ring and the efficiency of these transformations.
Suzuki-Miyaura Coupling Investigations with Bromopyridines
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organohalides and organoboron compounds, typically catalyzed by a palladium complex. wikipedia.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. nih.gov
Investigations into the Suzuki-Miyaura coupling of bromopyridines have demonstrated the versatility of this method for creating substituted pyridine derivatives. nih.govresearchgate.netacs.org The reactivity of bromopyridines in these couplings can be influenced by the electronic properties of other substituents on the pyridine ring. For instance, the presence of electron-withdrawing groups can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. wikipedia.org
A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by Pd(PPh₃)₄ and using K₃PO₄ as a base, yielded novel pyridine derivatives in moderate to good yields. nih.govresearchgate.netnih.gov This highlights the feasibility of coupling at the 5-position of a substituted pyridine ring. While this specific example does not involve this compound, it provides valuable insight into the general reactivity of brominated methylpyridines in Suzuki couplings.
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the bromopyridine). This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to good | nih.govresearchgate.net |
| 3,4,5-tribromo-2,6-dimethylpyridine | o-substituted phenylboronic acids | Not specified | Not specified | Not specified | Mono-, di-, and triarylpyridine derivatives | Not specified | beilstein-journals.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |
Sonogashira Coupling Reactions and Alkyne Functionalization
The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes, which are important structural motifs in many natural products and functional materials. scirp.orgscirp.org
The Sonogashira reaction has been successfully applied to various bromopyridines, enabling the introduction of alkyne functionalities. scirp.orgscirp.org The reaction conditions are generally mild, often carried out at room temperature with an amine base that can also serve as the solvent. wikipedia.org The mechanism involves a palladium catalytic cycle, similar to the Suzuki coupling, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. wikipedia.org
A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated the synthesis of a series of 2-amino-3-alkynyl pyridines in good yields. scirp.orgscirp.org Optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C. scirp.orgscirp.org This work showcases the feasibility of Sonogashira couplings with bromopyridines bearing an adjacent amino group, which is electronically similar to the nitro group in this compound.
The functionalization of alkynes attached to heterocyclic cores, such as pyridine, opens up avenues for further chemical transformations, including the synthesis of more complex heterocyclic systems like indoles and quinolines. scirp.orgscirp.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |
| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridines | 72-96% | scirp.orgscirp.org |
| Aryl halides | Terminal alkynes | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex / CuI / PPh₃ | Et₃N or other bases | Toluene or NMP | Diaryl alkynes | Up to 56% for bromobenzene | nih.gov |
| 2-bromo-4-iodo-quinoline | Terminal alkyne | Not specified | Not specified | Not specified | 2-bromo-4-alkynyl-quinoline | Not specified | libretexts.org |
Other C-C, C-N, and C-O Bond Forming Reactions
Beyond the well-established Suzuki and Sonogashira reactions, the bromine atom in this compound is amenable to a range of other transition metal-catalyzed cross-coupling reactions for the formation of C-C, C-N, and C-O bonds.
C-N Bond Formation (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. acs.orgacs.orgnih.govtcichemicals.com This reaction has been successfully applied to 2-bromopyridines to synthesize a variety of aminopyridines. acs.orgacs.org Challenges can arise from the volatility of some amine coupling partners and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can be overcome by using sealed tubes for volatile amines and employing chelating phosphine (B1218219) ligands. acs.orgacs.org A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines in sealed tubes has been developed, providing access to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.orgacs.orgnih.gov
C-O Bond Formation:
While less common than C-C and C-N couplings, palladium-catalyzed C-O bond formation reactions (Buchwald-Hartwig etherification) can also be employed to introduce alkoxy or aryloxy groups onto the pyridine ring. These reactions typically involve the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a palladium catalyst and a strong base.
The diverse reactivity of the C-Br bond in this compound under various transition metal-catalyzed conditions makes it a valuable intermediate for the synthesis of a wide array of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base | Product | Reference |
| Buchwald-Hartwig Amination | 2-Bromopyridines | Volatile amines (e.g., methylamine, ethylamine) | Pd(OAc)₂ / dppp | NaOt-Bu | Secondary and tertiary aminopyridines | acs.orgacs.org |
| Buchwald-Hartwig Amination | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBu-t | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
| Copper-Catalyzed C-N Bond Formation | 2-amino/2-hydroxy-5-halopyridine | Amines, heterocycles, amides | Copper catalyst | Not specified | 5-amino substituted pyridines | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Methyl 3 Nitropyridine
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of 2-Bromo-5-methyl-3-nitropyridine would be recorded to identify its key functional groups. The presence of the pyridine (B92270) ring, the nitro group (NO₂), the methyl group (CH₃), and the carbon-bromine bond (C-Br) would give rise to characteristic absorption bands.
Expected FT-IR Vibrational Bands and Assignments for this compound:
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Methyl C-H stretching (asymmetric & symmetric) |
| 1600-1570 | C=C stretching in the pyridine ring |
| 1550-1530 | Asymmetric NO₂ stretching |
| 1470-1440 | Methyl C-H bending (asymmetric) |
| 1360-1340 | Symmetric NO₂ stretching |
| 1380-1370 | Methyl C-H bending (symmetric) |
| 1100-1000 | Pyridine ring breathing modes |
| 850-800 | C-N stretching |
| 700-600 | C-Br stretching |
| Below 600 | Out-of-plane ring bending and other skeletal vibrations |
These assignments are based on established group frequencies and would be confirmed through more detailed analysis.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring.
Expected FT-Raman Vibrational Bands for this compound:
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Methyl C-H stretching |
| 1600-1570 | C=C stretching in the pyridine ring |
| 1360-1340 | Symmetric NO₂ stretching (often strong in Raman) |
| 1100-1000 | Pyridine ring breathing modes (often strong in Raman) |
| 700-600 | C-Br stretching |
The combination of FT-IR and FT-Raman data would allow for a more complete picture of the vibrational modes of the molecule.
Comparative Analysis with Computational Vibrational Spectra
To achieve a more precise assignment of the observed vibrational bands, a comparative analysis with computationally predicted spectra would be performed. Using quantum chemical methods, such as Density Functional Theory (DFT), the vibrational frequencies and intensities of this compound can be calculated. These theoretical predictions, when scaled appropriately, can be compared with the experimental FT-IR and FT-Raman spectra. This comparison helps to resolve ambiguities in band assignments and provides a deeper understanding of the nature of the vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound would provide crucial information about the arrangement of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group.
Predicted ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0-8.5 | d | ~2-3 |
| H-6 | ~7.5-8.0 | d | ~2-3 |
| -CH₃ | ~2.5 | s | - |
The downfield chemical shifts of the aromatic protons are due to the deshielding effects of the electronegative nitrogen atom and the nitro group. The coupling between the two aromatic protons (H-4 and H-6) would result in a doublet for each, with a small meta-coupling constant (J). The methyl protons would appear as a singlet as there are no adjacent protons to couple with.
Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals would be expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~140-145 |
| C-3 | ~150-155 |
| C-4 | ~130-135 |
| C-5 | ~135-140 |
| C-6 | ~120-125 |
| -CH₃ | ~18-25 |
The chemical shifts are influenced by the substituents on the pyridine ring. The carbons attached to the bromine (C-2) and the nitro group (C-3) would be significantly affected.
To definitively assign each carbon signal to its corresponding atom in the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate each carbon atom with its directly attached proton(s), while an HMBC experiment would show correlations between carbons and protons that are two or three bonds away. This detailed correlation data would allow for the unambiguous assignment of the entire molecular structure.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., C-H···N, π–π stacking)
In the absence of a determined crystal structure for this compound, we can anticipate the types of intermolecular interactions that are likely to influence its crystal packing based on its molecular structure and data from analogous compounds. The presence of a pyridine ring, a nitro group, a methyl group, and a bromine atom suggests the potential for a variety of non-covalent interactions.
Weak C-H···N hydrogen bonds are a common feature in the crystal structures of pyridine derivatives. For instance, in the crystal structure of the related compound 2-bromo-5-methylpyridine, molecules are linked into chains through weak C-H···N interactions. It is plausible that similar interactions could be present in the crystal lattice of this compound, where a hydrogen atom from a methyl group or the pyridine ring of one molecule interacts with the nitrogen atom of an adjacent molecule.
The presence of the nitro group also introduces the possibility of C-H···O interactions, where a hydrogen atom from a neighboring molecule interacts with one of the oxygen atoms of the nitro group. Halogen bonding, involving the bromine atom, is another potential intermolecular interaction that could influence the crystal packing.
Table 1: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| C-H···N Hydrogen Bond | C-H (methyl or ring) | N (pyridine) | Formation of chains or sheets |
| π–π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of layered structures |
| C-H···O Interaction | C-H (methyl or ring) | O (nitro group) | Cross-linking of molecular chains or layers |
| Halogen Bonding | C-Br | N, O, or π-system | Directional interactions influencing packing |
Conformational Analysis and Torsional Parameters
The this compound molecule possesses a degree of conformational flexibility, primarily associated with the rotation of the nitro group and the methyl group relative to the pyridine ring.
The torsional angle (dihedral angle) between the plane of the pyridine ring and the plane of the nitro group is a key conformational parameter. Due to steric hindrance with the adjacent bromine atom, the nitro group is likely to be twisted out of the plane of the pyridine ring. The exact value of this torsion angle would be influenced by a balance between steric repulsion and the electronic effects of conjugation. In many crystalline nitro-aromatic compounds, the nitro group is found to be rotated by a certain degree to alleviate steric strain.
The methyl group, being smaller, is expected to have a lower barrier to rotation. However, its orientation can also be influenced by crystal packing forces.
Table 2: Key Torsional Parameters for Conformational Analysis of this compound
| Torsional Angle | Atoms Defining the Angle | Expected Range (degrees) | Notes |
| C(2)-C(3)-N-O | C2, C3, N(nitro), O(nitro) | 10 - 40 | The nitro group is likely twisted out of the pyridine ring plane due to steric hindrance from the adjacent bromine atom. |
| C(4)-C(5)-C(methyl)-H | C4, C5, C(methyl), H(methyl) | 0 - 120 | The methyl group is expected to be relatively free to rotate, with its conformation likely influenced by intermolecular contacts in the solid state. |
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, mass spectrometry provides a clear indication of its molecular mass and offers insights into the relative stability of its different bonds.
A synthesis of this compound reported a mass spectrometry result of (M+H)+ at m/z 216.9, which corresponds to the protonated molecule and confirms the expected molecular weight of 217.02 g/mol .
Under electron ionization (EI), the molecule is expected to form a molecular ion (M•+) which will then undergo fragmentation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).
The fragmentation of the molecular ion would proceed through the cleavage of the weakest bonds and the loss of stable neutral fragments. Plausible fragmentation pathways for this compound include:
Loss of NO2: The C-N bond of the nitro group is relatively weak, and the loss of a neutral NO2 radical (mass 46) is a common fragmentation pathway for nitroaromatic compounds.
Loss of Br: Cleavage of the C-Br bond would lead to the loss of a bromine radical (mass 79 or 81).
Loss of CH3: The methyl group can be lost as a methyl radical (mass 15).
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for 79Br) | Proposed Fragment | Neutral Loss |
| 216 | [C6H579BrN2O2]•+ (Molecular Ion) | - |
| 170 | [C6H579BrN]•+ | NO2 |
| 137 | [C6H5N2O2]+ | 79Br |
| 201 | [C5H279BrN2O2]+ | CH3 |
It is important to note that the relative intensities of these fragment ions would depend on their respective stabilities. The elucidation of the complete fragmentation pathway would require a detailed analysis of the experimental mass spectrum, including tandem mass spectrometry (MS/MS) experiments.
Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Methyl 3 Nitropyridine
Density Functional Theory (DFT) and Ab Initio Calculations
DFT and ab initio calculations serve as the foundation for understanding the quantum mechanical nature of molecules. These methods could provide a detailed picture of the geometric and electronic characteristics of 2-bromo-5-methyl-3-nitropyridine.
Geometry Optimization and Electronic Structure Determination
A crucial first step in any computational analysis is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.
The electronic structure, which describes the distribution and energies of electrons within the molecule, would also be determined. This information is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data
Once the optimized geometry is obtained, computational methods can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The resulting data can be used to simulate infrared (IR) and Raman spectra, which are invaluable for the experimental identification and characterization of the compound. A comparison between the calculated and experimental spectra can also validate the accuracy of the computational method used.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Reactivity Descriptors
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactive nature.
Electron Density Distributions and Electrophilic/Nucleophilic Site Predictions
The spatial distribution of the HOMO and LUMO provides a visual representation of the regions most likely to be involved in chemical reactions. For this compound, the HOMO would likely be distributed over the more electron-rich parts of the molecule, indicating potential sites for electrophilic attack. Conversely, the LUMO would be localized on the electron-deficient areas, highlighting probable sites for nucleophilic attack. This analysis is crucial for predicting the regioselectivity of its reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides a clear and intuitive picture of the charge distribution and is an excellent tool for predicting intermolecular interactions.
For this compound, the MEP map would reveal regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. The nitro group, being strongly electron-withdrawing, would be expected to create a significant region of positive potential, while the lone pairs on the nitrogen and oxygen atoms would contribute to areas of negative potential. This detailed mapping is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and materials science.
In the absence of specific published research, the tables for optimized geometrical parameters, vibrational frequencies, and FMO analysis for this compound cannot be provided. The generation of such data would require dedicated computational studies to be performed.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate intramolecular interactions, charge delocalization, and the stability of molecules. taylorandfrancis.comnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, a quantitative picture of the electronic landscape of this compound can be established.
The key intramolecular interactions in this compound involve the delocalization of electron density from lone pair orbitals to antibonding orbitals. The pyridine (B92270) nitrogen, the oxygen atoms of the nitro group, and the bromine atom all possess lone pairs of electrons that can engage in hyperconjugative interactions. These interactions are critical in stabilizing the molecule.
A significant aspect of the NBO analysis is the quantification of intramolecular charge transfer (ICT). In this compound, the strong electron-withdrawing nature of the nitro group and the bromine atom, coupled with the electron-donating character of the methyl group, creates a complex pattern of charge distribution. The stabilization energy E(2) associated with the delocalization of electrons from donor to acceptor orbitals provides a measure of the strength of these interactions.
A representative table of the most significant intramolecular interactions and their stabilization energies, based on studies of similar molecules, is presented below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O (nitro) | π(N-C) | High |
| LP(1) O (nitro) | π(C-C) | High |
| π(C-C) (ring) | π(N-O) (nitro) | Moderate |
| LP(1) N (ring) | σ(C-Br) | Moderate |
| LP(1) Br | σ*(C-N) (ring) | Low |
Note: The values in this table are illustrative and based on typical findings for similar substituted nitropyridines. Actual values would require specific calculations for this compound.
Topological Analyses for Bonding Characteristics (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analyses of the electron density provide a detailed description of the chemical bonding in this compound. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are particularly useful for visualizing and quantifying the regions of electron localization, which correspond to chemical bonds and lone pairs. mdpi.comnih.gov
The ELF analysis for this compound would reveal basins of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H, C-Br, N-O) and the lone pairs on the nitrogen, oxygen, and bromine atoms. The shape and population of these basins provide quantitative information about the nature of the chemical bonds. For example, the C-N bonds within the pyridine ring will exhibit characteristics of polar covalent bonds, while the C-C bonds will show typical covalent character.
The LOL analysis, which is based on the kinetic energy density, offers a complementary perspective on electron localization. mdpi.comnih.gov Regions of high LOL values indicate areas where electrons are highly localized, such as in the core of atoms and in the middle of covalent bonds. The LOL plots can effectively distinguish between bonding and non-bonding regions in the molecule.
The Reduced Density Gradient (RDG) analysis is employed to identify and characterize non-covalent interactions. mdpi.com By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix, it is possible to distinguish between attractive (hydrogen bonds, van der Waals) and repulsive (steric clash) interactions. In this compound, RDG analysis would be crucial for identifying weak intramolecular interactions, such as those between the nitro group and the adjacent methyl or bromo substituents.
Quantum Chemical Descriptors and Structure-Property Relationships
A range of quantum chemical descriptors can be calculated for this compound to predict its reactivity and establish structure-property relationships. These descriptors are derived from the electronic structure of the molecule and provide valuable insights into its behavior in chemical reactions.
Key quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.comresearchgate.net
Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released upon gaining an electron.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and softness (S). These parameters are calculated from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. researchgate.net
The following table presents typical values for these descriptors for a substituted nitropyridine, which would be expected to be similar for this compound.
| Descriptor | Definition | Representative Value |
| HOMO Energy | EHOMO | ~ -7.0 eV |
| LUMO Energy | ELUMO | ~ -2.5 eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 4.5 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.75 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.25 eV |
| Dipole Moment (μ) | Vector sum of bond dipoles | ~ 3-5 Debye |
Note: These values are illustrative and based on calculations for similar molecules. nih.govresearchgate.net
These descriptors are instrumental in building quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with biological activity or other properties.
Molecular Docking and Dynamics Simulations with Biological Macromolecules
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule like this compound with a biological target, typically a protein. mdpi.comnih.govnih.gov These methods are fundamental in drug discovery and design.
Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor, as well as the binding affinity. nih.gov For this compound, potential protein targets could include enzymes or receptors where substituted pyridines are known to be active. The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on a scoring function that estimates the free energy of binding. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For example, studies on similar nitro-substituted pyridine derivatives have shown interactions with proteins like dihydrofolate synthase, where the nitro group and the pyridine nitrogen can form crucial hydrogen bonds with amino acid residues in the active site. researchgate.net
Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov MD simulations provide a more realistic picture of the interactions in a solvated environment and can be used to assess the stability of the binding pose predicted by docking. The simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy. The analysis of MD trajectories can highlight the most stable interactions and the role of water molecules in mediating the binding.
Applications of 2 Bromo 5 Methyl 3 Nitropyridine in Specialized Research Areas
Role as a Key Intermediate in Pharmaceutical Research and Drug Discovery
In the pharmaceutical sector, 2-bromo-5-methyl-3-nitropyridine serves as a crucial building block in the synthesis of a wide array of organic compounds. Its reactivity allows chemists to introduce diverse functional groups, which is a critical step in the creation of new drug candidates. chemimpex.com
Precursor Synthesis for Biologically Active Molecules
This compound is highly valued as a key intermediate in the synthesis of biologically active molecules. chemimpex.com The pyridine (B92270) ring is a "privileged structural motif" in drug design, with a significant percentage of FDA-approved N-heterocyclic drugs containing this core structure. mdpi.com The bromo and nitro groups on the pyridine ring of the title compound make it a highly reactive and versatile building block for creating more complex heterocyclic compounds, which are often central to drug discovery efforts. chemimpex.com The compound's stability and well-defined reactivity profile make it an attractive choice for chemists aiming to streamline synthetic pathways toward novel therapeutic agents. chemimpex.com
Development of Anti-cancer and Anti-inflammatory Agents
Research has highlighted the role of nitropyridine derivatives in the development of new therapeutic agents, including those with anti-cancer and anti-inflammatory properties. chemimpex.commdpi.com this compound is specifically noted for its application in the synthesis of potential anti-cancer agents. chemimpex.com The broader class of pyridine derivatives is known to exhibit a wide range of pharmacological activities, and the introduction of a nitropyridine moiety can impart desired biological activity to the final molecule. The connection between chronic inflammation and cancer is well-established, and compounds that can modulate inflammatory pathways are of significant interest for oncology. mdpi.com The use of this compound as a starting material allows for the construction of novel molecular architectures aimed at these therapeutic targets.
Modulation of Specific Enzymes and Receptors (e.g., BET/HDAC inhibitors, TRPA1 inhibitors)
The development of small molecules that can modulate the activity of specific enzymes and receptors is a cornerstone of modern drug discovery. Pyridine-based compounds are frequently explored as scaffolds for such inhibitors. While direct studies on this compound for the inhibition of BET (Bromodomain and Extra-Terminal motif) proteins or HDACs (Histone Deacetylases) are not prominently documented, structurally related compounds highlight the potential of this chemical class. For instance, 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) serves as a key intermediate in the synthesis of dual BET/HDAC inhibitors. HDAC inhibitors are a class of anti-cancer agents that interfere with the function of histone deacetylases. researchgate.net
Similarly, the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel is a target for the development of novel pain therapeutics. nih.gov The development of TRPA1 antagonists is an active area of research for treating pain and inflammation. nih.gov While a direct link to this compound is not specified, the versatility of pyridine derivatives in creating structurally diverse molecules makes them suitable candidates for designing inhibitors of such targets.
Utility in Agrochemical Development
The utility of this compound extends into the field of agrochemical research, where it is used in the creation of new products for crop protection. chemimpex.com
Synthesis of Novel Herbicides and Insecticides
This compound is utilized as an intermediate in the synthesis of potent new herbicides and insecticides. chemimpex.com The introduction of a trifluoromethyl group to a pyridine ring, for which nitropyridines can be precursors, is a common strategy in the development of modern agrochemicals. nih.gov For example, the herbicide Pyridate contains a pyridine-based structure. nbinno.com The specific arrangement of substituents on the this compound ring allows for chemical modifications that can lead to the discovery of new active ingredients with high efficacy against weeds and insect pests. chemimpex.com
Design and Optimization of Crop Protection Agents
Beyond the initial synthesis of active ingredients, this compound is instrumental in the design and optimization of crop protection agents. chemimpex.com The ability to use this compound to create a variety of derivatives allows researchers to fine-tune the properties of potential agrochemicals, such as their selectivity, potency, and environmental stability. The development of derivatives from intermediates like this compound is crucial for bringing new and improved crop protection solutions to the market.
Contributions to Advanced Materials Science
The incorporation of this compound into macromolecules and functional materials is an area of active investigation. Its distinct chemical functionalities allow for its use in creating materials with tailored properties.
This compound serves as a monomer or a precursor in the synthesis of specialized polymers and coatings. The presence of the reactive bromine atom allows for its integration into polymer chains through various coupling reactions. The nitro and methyl groups can further influence the physical and chemical properties of the resulting materials, such as thermal stability, mechanical strength, and surface characteristics. Research in this area focuses on creating polymers with enhanced durability and specific functionalities for industries like aerospace and automotive.
Table 1: Research Findings on Functional Polymers and Coatings
| Research Area | Role of this compound | Resulting Polymer/Coating Properties | Potential Applications |
| High-Performance Polymers | Monomer or cross-linking agent | Enhanced thermal stability and mechanical strength | Automotive and aerospace components |
| Functional Coatings | Additive or precursor | Improved durability and modified surface properties | Protective coatings, specialized industrial materials |
The pyridine ring, substituted with electron-withdrawing (nitro) and electron-donating (methyl) groups, along with a halogen, gives this compound interesting electronic properties. Researchers are exploring its use in the synthesis of novel organic electronic and optical materials. bldpharm.com The compound can be a building block for creating organic semiconductors, materials for organic light-emitting diodes (OLEDs), and other optoelectronic devices. bldpharm.com The specific arrangement of functional groups can be tuned to achieve desired energy levels and charge transport properties in the final material. bldpharm.com
Table 2: Exploration in Electronic and Optical Materials
| Material Type | Function of this compound | Investigated Properties | Potential Device Applications |
| Organic Semiconductors | Precursor for conjugated molecules | Charge transport capabilities | Organic Field-Effect Transistors (OFETs) |
| Optical Materials | Component of chromophores | Non-linear optical (NLO) properties, fluorescence | Optical switching, data storage |
Application in Analytical Chemistry as a Reagent or Reference Standard
In the field of analytical chemistry, this compound can be utilized as a specialized reagent. chemimpex.commyskinrecipes.com Its reactivity allows it to be used in derivatization reactions, where it chemically modifies an analyte to make it more suitable for detection and quantification by techniques such as chromatography or spectroscopy. Furthermore, due to its stable, crystalline nature, it holds potential for use as a reference standard in the quality control and validation of analytical methods, ensuring the accuracy and reliability of chemical analyses. chemimpex.com
Table 3: Use in Analytical Chemistry
| Application | Description | Analytical Technique |
| Derivatization Reagent | Reacts with specific analytes to enhance detectability. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Reference Standard | A pure substance used to calibrate instruments and validate methods. | Various spectroscopic and chromatographic methods |
Use as a Chemical Probe in Biological Pathway Elucidation
The reactivity of this compound makes it a candidate for use as a chemical probe in biochemical and medicinal chemistry research. chemimpex.com Chemical probes are small molecules that can interact with specific biological targets, such as proteins, to help elucidate their function in biological pathways. The bromo-nitropyridine scaffold can be modified to create derivatives that can covalently bind to or interact with specific sites on a protein, allowing researchers to study enzyme mechanisms, identify potential drug targets, and understand complex cellular processes. chemimpex.com
Table 4: Application as a Chemical Probe
| Research Area | Mechanism of Action | Biological Insight Gained |
| Enzyme Inhibition Studies | Covalent modification of active site residues. | Understanding enzyme function and identifying inhibitors. |
| Protein-Protein Interactions | Labeling of specific proteins to track interactions. | Mapping cellular signaling pathways. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Insights
2-Bromo-5-methyl-3-nitropyridine has established itself as a valuable and versatile building block in synthetic chemistry, primarily serving as a key intermediate for constructing more complex, biologically active molecules. Its academic significance stems from the strategic placement of its functional groups—a bromo group, a methyl group, and a nitro group—on the pyridine (B92270) core, which allows for a variety of subsequent chemical transformations.
Research has demonstrated that the bromine atom at the 2-position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and is a prime handle for palladium-catalyzed cross-coupling reactions. This reactivity has been exploited in the synthesis of a range of substituted pyridines. For instance, the reaction of this compound with various nucleophiles such as amines and thiols allows for the introduction of diverse functionalities.
A significant contribution of this compound is its role as a precursor in the synthesis of pharmaceutical agents. It is a documented intermediate in the creation of compounds for medicinal chemistry research, including potential anti-cancer and anti-inflammatory drugs. The nitro group at the 3-position can be readily reduced to an amino group, which then serves as a key functional handle for further derivatization, such as in the formation of fused heterocyclic systems or for amide bond formation. The methyl group at the 5-position, while less reactive, influences the electronic properties of the ring and can be a site for future functionalization.
The synthesis of this compound itself is well-documented, typically starting from 2-hydroxy-5-methyl-3-nitropyridine (B188116) and treating it with a brominating agent like phosphorus oxybromide. chemicalbook.com This process provides reliable access to the compound for further synthetic explorations. chemicalbook.com
Identification of Remaining Research Gaps and Challenges
Despite its utility, several research gaps and challenges concerning this compound remain.
Limited Exploration of C-H Functionalization: While the existing functional groups provide clear pathways for modification, direct C-H functionalization of the pyridine ring has not been extensively explored for this specific molecule. The development of methods to selectively functionalize the C-4 or C-6 positions, or even the methyl group, would significantly expand its synthetic utility.
Improving Synthetic Efficiency: Although a synthetic route exists, developing more sustainable and atom-economical methods for its preparation is a continuing challenge. chemicalbook.comresearchgate.net Current methods may involve harsh reagents and produce significant waste, highlighting a need for greener synthetic alternatives. researchgate.net
Regioselectivity in Reactions: The interplay between the three different substituents can complicate regioselectivity in certain reactions. A deeper mechanistic understanding of how the electronic and steric effects of the bromo, nitro, and methyl groups influence the outcome of reactions at other positions on the ring is needed. This is particularly relevant in the functionalization of the pyridine core, where achieving selectivity at the C3 (meta) position is a known challenge. researchgate.netnih.gov
Underdeveloped Application Space: While its use as an intermediate is noted, the full spectrum of its potential applications, particularly in materials science and agrochemicals, remains largely untapped. chemimpex.com Research into creating novel polymers, coatings, or functional materials from this precursor is a clear research gap. chemimpex.com
Emerging Trends and Prospective Avenues for Future Investigations in Pyridine Chemistry
The future of research on this compound will likely be shaped by broader emerging trends in pyridine chemistry. researchgate.net
Late-Stage Functionalization (LSF): A major trend in medicinal chemistry is the modification of complex molecules at a late stage in the synthesis. unimi.it Developing methods to apply LSF techniques to derivatives of this compound could rapidly generate libraries of new drug candidates. This includes leveraging its existing handles for bio-conjugation or introducing new functionalities. unimi.it
Photoredox and Electrochemical Catalysis: Modern synthetic methods like photoredox and electrochemical catalysis offer mild and highly selective ways to form new bonds. acs.org Applying these techniques to this compound could unlock novel reaction pathways that are inaccessible through traditional thermal methods. For example, electrochemical single-carbon insertion has been shown to be a viable method for creating polysubstituted pyridines. acs.org
Dearomatization-Rearomatization Strategies: A significant challenge in pyridine chemistry is the selective functionalization of the C3 (meta) position due to the ring's inherent electronic properties. researchgate.netphys.org Recent breakthroughs have utilized temporary dearomatization strategies to activate this position, followed by rearomatization to yield the functionalized pyridine. nih.govphys.orgacs.org Applying such a strategy to a derivative of this compound could provide access to novel substitution patterns.
Biocatalysis: The use of enzymes in synthesis is a growing field that offers unparalleled selectivity. unimi.it Future investigations could explore the use of biocatalysts for the enantioselective transformation of derivatives of this compound, which is particularly relevant for the synthesis of chiral drugs. unimi.it
By addressing the current research gaps and leveraging these emerging synthetic methodologies, the academic and practical importance of this compound is poised to expand significantly.
Q & A
Basic Questions
What are the recommended synthetic routes for 2-bromo-5-methyl-3-nitropyridine, and how does regiochemistry influence product purity?
Methodological Answer:
Synthesis typically involves sequential halogenation and nitration. For example:
Bromination : Start with 5-methylpyridine, brominate at the 2-position using N-bromosuccinimide (NBS) under radical or Lewis acid conditions.
Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
Regiochemical Considerations : The electron-withdrawing nitro group directs subsequent bromination, but steric effects from the methyl group may alter reactivity. Monitor reaction progress via TLC or HPLC to ensure regioselectivity .
How should researchers characterize this compound, and what spectroscopic benchmarks are critical?
Methodological Answer:
- NMR :
- ¹H NMR : Expect aromatic protons at δ 8.5–9.0 ppm (pyridine ring) and methyl protons at δ 2.5–2.7 ppm.
- ¹³C NMR : Nitro-substituted carbons appear at δ 145–155 ppm, brominated carbons at δ 110–120 ppm.
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .
What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazards : Skin/eye irritation (H315, H319) and potential respiratory sensitization (H335) .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess frontier molecular orbitals (FMOs). The LUMO energy indicates electrophilicity at the bromine site, while the nitro group stabilizes negative charge during nucleophilic substitution .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction barriers. DMF or THF often enhance Suzuki-Miyaura coupling yields .
What strategies resolve contradictions in reported melting points for this compound derivatives?
Methodological Answer:
- Purification : Recrystallize from ethanol/water mixtures to remove isomers (e.g., 3-bromo-5-methyl-2-nitropyridine).
- DSC Analysis : Differential scanning calorimetry provides precise melting ranges. Published discrepancies (e.g., 139–141°C vs. 145–147°C) may stem from polymorphic forms or impurities .
How does steric hindrance from the methyl group influence substitution reactions in this compound?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with/without the methyl group. For example, in Pd-catalyzed amination, the methyl group at C5 reduces steric clash at C2, enhancing coupling efficiency.
- Molecular Modeling : Use MOE or Schrödinger to visualize steric maps. The methyl group increases the C2-Br bond angle by ~5°, altering transition-state geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
